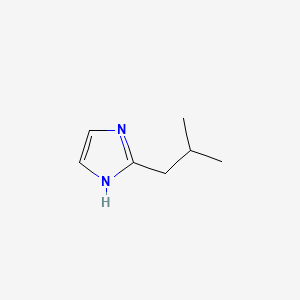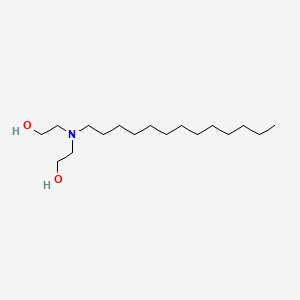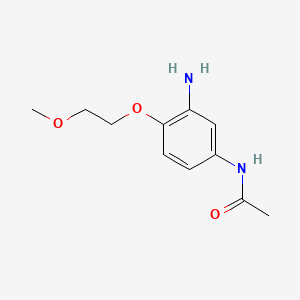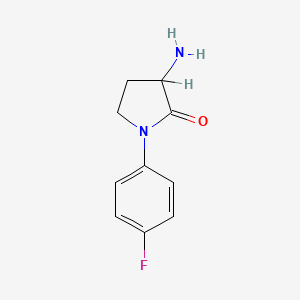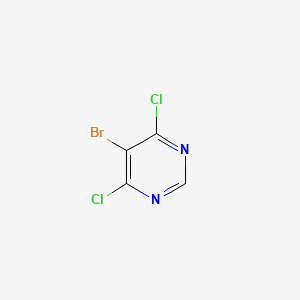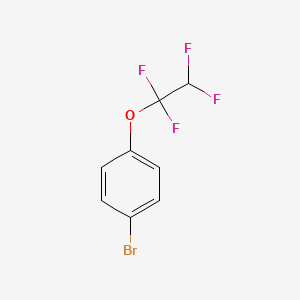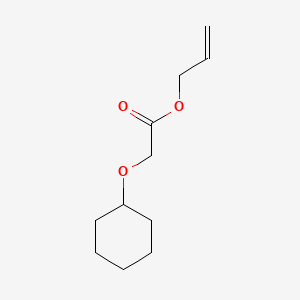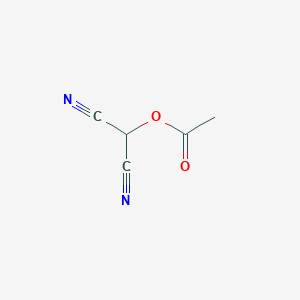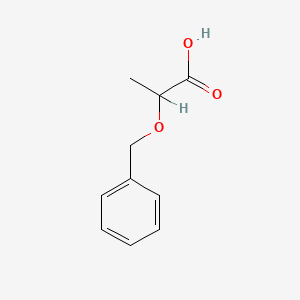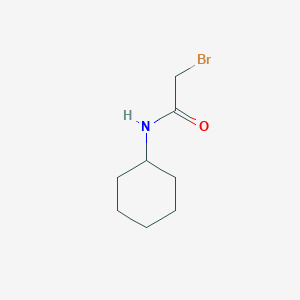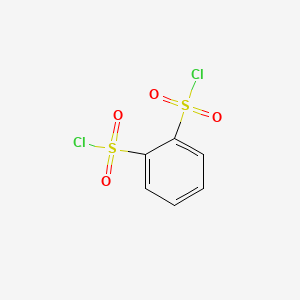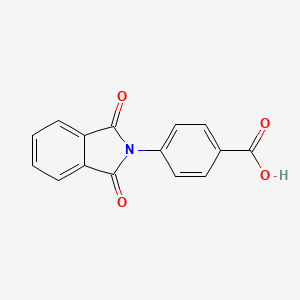
(4-苯基苯基)丙酸酯
描述
(4-Phenylphenyl) propanoate is an organic compound with the molecular formula C15H14O2. It is an ester derived from the reaction between (4-phenylphenyl) methanol and propanoic acid.
科学研究应用
(4-Phenylphenyl) propanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant aromatic properties.
作用机制
Target of Action
Similar compounds such as phenylpropanoids have been found to interact with a variety of targets, including enzymes in the phenylpropanoid pathway . These enzymes play crucial roles in the biosynthesis of a wide range of organic compounds such as lignins, flavanols, isoflavanoids, anthocyanins, and stilbenes .
Mode of Action
These compounds typically bind to their target enzymes and modulate their activity, leading to changes in the biosynthesis of downstream metabolites .
Biochemical Pathways
(4-Phenylphenyl) propanoate likely affects the phenylpropanoid pathway, which serves as the starting point for the biosynthesis of a wide range of organic compounds . The phenylpropanoid pathway is a complex network regulated by multiple gene families and exhibits refined regulatory mechanisms at the transcriptional, post-transcriptional, and post-translational levels .
Pharmacokinetics
Similar compounds such as polyphenols have been found to have low oral bioavailability due to extensive metabolism by phase 1 (cyp p450 family) and phase 2 (udp-glucuronosyltransferases, sulfotransferases) enzymes in the enterocytes, liver, and also by gut microbiota .
Result of Action
Similar compounds have been found to modulate plant growth and secondary metabolite accumulation by inducing metabolic changes . For example, MHPP reduces primary root growth but markedly induces lateral root formation in perilla seedlings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (4-Phenylphenyl) propanoate. For instance, temperature, light, pH, and osmotic potential can affect the germination and emergence of aryloxyphenoxy propanoate herbicide-resistant and -susceptible Asia Minor bluegrass .
生化分析
Biochemical Properties
(4-Phenylphenyl) propanoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the propanoate metabolism pathway, such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase . These interactions are crucial for the conversion of propanoate into metabolic intermediates, which are essential for energy metabolism and fatty acid synthesis.
Cellular Effects
The effects of (4-Phenylphenyl) propanoate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that (4-Phenylphenyl) propanoate can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism and energy production . Additionally, it has been found to impact cell signaling pathways, which are critical for maintaining cellular homeostasis and function.
Molecular Mechanism
At the molecular level, (4-Phenylphenyl) propanoate exerts its effects through various mechanisms. It binds to specific biomolecules, influencing their activity and function. For example, it can inhibit or activate enzymes involved in metabolic pathways, leading to changes in gene expression and cellular metabolism . The binding interactions of (4-Phenylphenyl) propanoate with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase are essential for its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Phenylphenyl) propanoate change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Phenylphenyl) propanoate remains stable under specific conditions, but its degradation can lead to the formation of metabolites that may have different biochemical properties . Long-term exposure to (4-Phenylphenyl) propanoate has been observed to affect cellular function, including changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of (4-Phenylphenyl) propanoate vary with different dosages in animal models. At low doses, it has been found to have beneficial effects on metabolic pathways, while high doses can lead to toxic or adverse effects . Threshold effects have been observed, where the impact of (4-Phenylphenyl) propanoate on cellular function changes significantly at specific dosage levels. These findings are crucial for understanding the safe and effective use of this compound in therapeutic applications.
Metabolic Pathways
(4-Phenylphenyl) propanoate is involved in several metabolic pathways, including the propanoate metabolism pathway. It interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, which are essential for the conversion of propanoate into metabolic intermediates . These interactions influence metabolic flux and the levels of metabolites, playing a crucial role in energy metabolism and fatty acid synthesis.
Transport and Distribution
The transport and distribution of (4-Phenylphenyl) propanoate within cells and tissues are mediated by specific transporters and binding proteins. These interactions are essential for its localization and accumulation in target tissues . The distribution of (4-Phenylphenyl) propanoate affects its biochemical activity and function, influencing its therapeutic potential.
Subcellular Localization
The subcellular localization of (4-Phenylphenyl) propanoate is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that (4-Phenylphenyl) propanoate exerts its effects in the appropriate cellular context, influencing its biochemical and pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: (4-Phenylphenyl) propanoate can be synthesized through the esterification of (4-phenylphenyl) methanol with propanoic acid. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods: In an industrial setting, the production of (4-Phenylphenyl) propanoate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity (4-Phenylphenyl) propanoate suitable for various applications .
化学反应分析
Types of Reactions: (4-Phenylphenyl) propanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of aqueous acid or base to yield (4-phenylphenyl) methanol and propanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic ring in (4-Phenylphenyl) propanoate can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed:
Hydrolysis: (4-Phenylphenyl) methanol and propanoic acid.
Reduction: (4-Phenylphenyl) methanol.
Substitution: Nitro-(4-phenylphenyl) propanoate, Bromo-(4-phenylphenyl) propanoate.
相似化合物的比较
(4-Phenylphenyl) acetate: Similar structure but with an acetate group instead of a propanoate group.
(4-Phenylphenyl) butanoate: Similar structure but with a butanoate group instead of a propanoate group.
Uniqueness: (4-Phenylphenyl) propanoate is unique due to its specific ester linkage and the presence of a propanoate group, which imparts distinct chemical and physical properties compared to its analogs .
属性
IUPAC Name |
(4-phenylphenyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-15(16)17-14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKKNMHEJIWKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291273 | |
| Record name | (4-phenylphenyl) propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74515-02-9 | |
| Record name | 74515-02-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404391 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC74638 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-phenylphenyl) propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


